![molecular formula C9H13N3 B13177084 4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13177084.png)
4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound. This compound features a pyridine ring fused with a pyrazine ring, and it is characterized by the presence of two methyl groups at the 4 and 7 positions. Nitrogen-containing heterocycles like this one are significant in various fields, including pharmaceuticals, organic materials, and natural products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-diaminopyridine with acyl (bromo)acetylenes can lead to the formation of the desired compound through a series of steps including nucleophilic substitution and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in biological systems, it may interact with enzymes or receptors to exert its effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity .
類似化合物との比較
Similar Compounds
Similar compounds to 4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine include other pyrido[2,3-B]pyrazine derivatives and related nitrogen-containing heterocycles such as:
- Pyrrolo[1,2-a]pyrazine
- Imidazo[4,5-b]pyridine
- 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
Uniqueness
What sets this compound apart is its specific substitution pattern with methyl groups at the 4 and 7 positions. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
特性
分子式 |
C9H13N3 |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
4,7-dimethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C9H13N3/c1-7-5-8-9(11-6-7)12(2)4-3-10-8/h5-6,10H,3-4H2,1-2H3 |
InChIキー |
SISDPMYTCFHOOO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(N=C1)N(CCN2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B13177014.png)
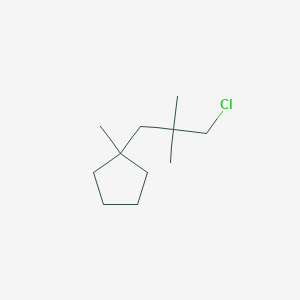
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13177034.png)
![(S)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid](/img/structure/B13177042.png)
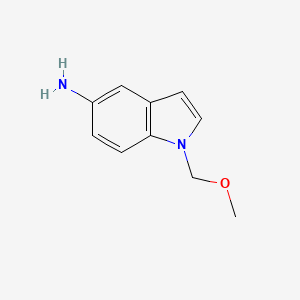

![Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13177063.png)
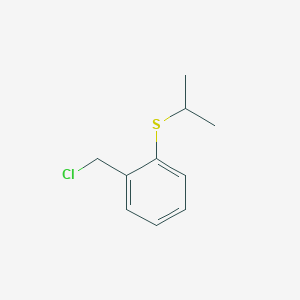
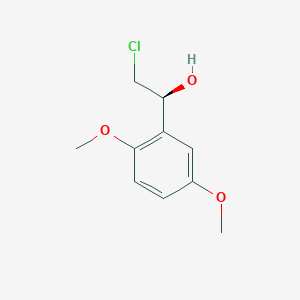
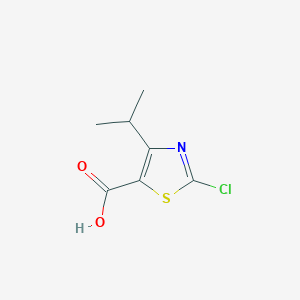
![{4-[Benzyl(methyl)amino]phenyl}methanol](/img/structure/B13177085.png)
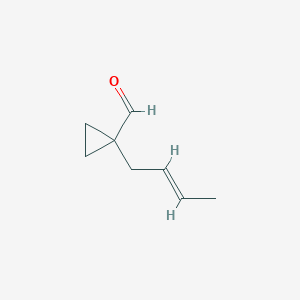
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13177096.png)
